1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
“1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide” is a chemical compound. It is used in laboratory chemicals . It is also used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase . It is also used in the synthesis of 4-carboxamide derivatives acting as antifungal agents .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The current report details a kilogram synthesis and efficient distillation-based separation of 1-methyl-(3-trifluoromethyl)-1H-pyrazole . The synthesis involves sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis .Molecular Structure Analysis
The molecular structure of “this compound” can be found in the crystal structure .Chemical Reactions Analysis
The chemical reactions involving “this compound” include trifluoromethylation of carbon-centered radical intermediates . Functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 179.14 . It is a liquid at room temperature .Scientific Research Applications
Vibrational Spectroscopic Investigations
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide and its derivatives are significant in industrial and biological contexts. One study focused on N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, analyzing its FT-IR and FT-Raman spectra. The compound showed potential in quantum chemical studies and natural bond orbital analysis, highlighting its stability and reactivity properties, making it significant in various scientific applications (Pillai et al., 2017).
Antimicrobial Evaluation
Derivatives of this compound, such as novel pyrazole integrated 1,3,4-oxadiazoles, have been synthesized and evaluated for antimicrobial activity. These compounds showed varying degrees of effectiveness against bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Ningaiah et al., 2014).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds like (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide have been conducted. These studies involve characterization by spectroscopic methods and molecular docking studies, indicating potential anti-diabetic applications (Karrouchi et al., 2021).
Antioxidant and Anti-inflammatory Agents
Research on 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide derivatives has shown promising antioxidant and anti-inflammatory activities. These compounds, with core pyrazole structures, have potential therapeutic applications due to their cyclooxygenase inhibitory properties (Mahajan et al., 2016).
Antimicrobial and Antioxidant Activity
A series of trifluoromethyl-containing pyrazole derivatives have been synthesized and evaluated for antimicrobial and antioxidant properties. These compounds have shown ability to capture free radicals and exhibit bacteriostatic and fungistatic activity, indicating their potential in pharmaceutical research (Bonacorso et al., 2012).
Safety and Hazards
“1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)pyrazole-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4O/c1-13-3(5(14)11-10)2-4(12-13)6(7,8)9/h2H,10H2,1H3,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRRZGLKZRWIFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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